molecular formula C19H16O10 B1255531 Haemathamnolic acid

Haemathamnolic acid

Cat. No.: B1255531
M. Wt: 404.3 g/mol
InChI Key: KTZXEYGDCLLQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Haemathamnolic acid is a β-orcinol depside, a class of lichen-derived polyketide compounds characterized by ester-linked phenolic subunits. It is commonly identified in lichens of the genera Usnea, Parmotrema, Sticta, and Megalospora . Structurally, it consists of two orsellinic acid derivatives linked via an ester bond, with the molecular formula C₁₉H₁₅O₁₀ and a molecular ion [M−H]⁻ at m/z 403.0675 in UHPLC-ESI-MS analyses . Diagnostic MS/MS fragments include m/z 209.0002 and 193.0503, corresponding to the loss of hydroxyl and carboxyl groups . This compound serves as a chemotaxonomic marker, aiding in the classification of lichen species .

Properties

Molecular Formula

C19H16O10

Molecular Weight

404.3 g/mol

IUPAC Name

3-formyl-5-(3-formyl-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2,4-dihydroxy-6-methylbenzoic acid

InChI

InChI=1S/C19H16O10/c1-7-4-11(28-3)9(5-20)14(22)12(7)19(27)29-17-8(2)13(18(25)26)15(23)10(6-21)16(17)24/h4-6,22-24H,1-3H3,(H,25,26)

InChI Key

KTZXEYGDCLLQMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C(=O)O)O)C=O)O)O)C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Depsides

The following table summarizes key structural, spectral, and ecological distinctions between haemathamnolic acid and related depsides:

Compound Molecular Formula [M−H]⁻ (m/z) Key MS/MS Fragments Occurrence Chemotaxonomic Role
This compound C₁₉H₁₅O₁₀ 403.0675 209.0002, 193.0503 Usnea, Parmotrema, Sticta Species differentiation
Thamnolic acid C₁₉H₁₅O₁₁ 419.0623 375.0722, 167.0345 Parmotrema, Megalospora Indicator of oxidative metabolism
Lecanoric acid C₁₆H₁₃O₇ 317.0668 167.0343, 149.0237 Usnea, Lecanora Ubiquitous in crustose lichens
Barbatic acid C₁₈H₁₅O₈ 359.1139 181.0503, 163.0394 Usnea, Cladonia Adaptive to UV stress
Gyrophoric acid C₂₄H₂₀O₁₀ 467.0985 317.0667, 167.0345 Umbilicaria, Lasallia Xerophilic lichens

Key Differentiating Features:

Structural Variations: this compound lacks the additional hydroxyl group present in thamnolic acid (C₁₉H₁₅O₁₁ vs. C₁₉H₁₅O₁₀), resulting in a 16 Da difference in molecular weight . Unlike lecanoric acid (a simple depside of two orsellinic acid units), this compound contains methyl and hydroxyl substitutions on the aromatic rings, enhancing its stability in acidic environments .

Spectral Distinctions: this compound’s m/z 209.0002 fragment arises from cleavage of the ester bond and subsequent decarboxylation, a pattern absent in barbatic acid, which fragments via demethylation .

Ecological and Biosynthetic Roles: this compound is prevalent in tropical and subtropical lichens (e.g., Megalospora cf. sulphurata), whereas gyrophoric acid dominates in arid-region species . Biosynthetically, this compound is derived from acetyl-polymalonyl pathways shared with other depsides but differs in methylation patterns .

Comparison with Depsidones and Dibenzofurans

This compound is functionally distinct from depsidones (e.g., salazinic acid) and dibenzofurans (e.g., usnic acid):

Compound Type Example Key Functional Groups Bioactivity Molecular Weight (m/z)
Depsides This compound Ester-linked phenolics Antioxidant, antimicrobial 403.0675
Depsidones Salazinic acid Lactone ring Anti-inflammatory, cytotoxic 387.0359
Dibenzofurans Usnic acid Furan core Antibacterial, antiviral 344.1002
  • Depsidones: Unlike this compound, depsidones like salazinic acid contain a lactone ring, enabling radical-scavenging activity via keto-enol tautomerism .
  • Usnic Acid: A dibenzofuran with a fused furan ring, usnic acid exhibits stronger antimicrobial properties but lower thermal stability compared to this compound .

Isomerism and Analytical Challenges

This compound exhibits isomerism, as seen in Sticta species, where an isomer ([M−H]⁻ m/z 403.0681) shares the molecular formula but differs in fragmentation patterns (e.g., m/z 327.0883 vs. 209.0002) . Such variants complicate identification, necessitating tandem MS and NMR for resolution .

Q & A

Q. What analytical methods are most reliable for identifying haemathamnolic acid in lichen species?

this compound is typically identified using thin-layer chromatography (TLC) and advanced mass spectrometry techniques such as UHPLC-ESI-OT-MS-MS. TLC protocols often employ β-orcinol depside-specific reagents (e.g., acid spray) to confirm its presence via color reactions (e.g., yellow or orange under UV light) . In mass spectrometry, diagnostic ions such as m/z 403.0675 ([M − H]⁻) and fragmentation patterns (e.g., m/z 209.0002 and 193.0503) are critical for unambiguous identification . Researchers should cross-validate results with published spectral libraries to minimize false positives.

Q. What ecological roles does this compound play in lichen symbiosis?

this compound, a β-orcinol depside, is hypothesized to contribute to lichen survival in harsh environments by acting as a UV protectant or antimicrobial agent. Its biosynthetic relationship with compounds like cryptothamnolic acid suggests a role in secondary metabolite networks that enhance stress tolerance . Ecological studies often correlate its abundance with specific lichen habitats (e.g., Quercus forests) to infer adaptive significance .

Advanced Research Questions

Q. How can researchers resolve contradictory data in metabolite profiling of this compound across lichen species?

Variability in this compound detection may arise from interspecific differences in biosynthesis or environmental factors. For instance, some Lepra specimens lack cryptothamnolic acid, complicating chemical classification . To address this, use multi-method validation (e.g., TLC, LC-MS/MS, and NMR) and standardized extraction protocols. Statistical tools like principal component analysis (PCA) can isolate environmental vs. genetic factors influencing metabolite expression .

Q. What experimental designs are optimal for studying this compound’s biosynthetic pathways?

Isotopic labeling (e.g., ¹³C tracing) combined with gene expression profiling can map precursors like acetyl-CoA and malonyl-CoA to this compound. Comparative metabolomics of closely related lichens (e.g., Parmotrema spp.) with/without this compound can identify candidate enzymes (e.g., polyketide synthases) . Additionally, CRISPR-based knockouts in model lichens like Cladonia may clarify pathway regulation .

Q. How can interdisciplinary approaches improve understanding of this compound’s functional diversity?

Integrate genomic, metabolomic, and ecological data to explore its multifunctionality. For example, pairing LC-MS/MS datasets with transcriptomic analyses of lichen mycobionts can reveal stress-induced biosynthesis. Field studies tracking seasonal metabolite fluctuations alongside microclimate data (e.g., humidity, light exposure) may uncover environmental triggers .

Q. What statistical methods are recommended for validating this compound’s presence/absence in large-scale lichen surveys?

Machine learning algorithms (e.g., random forests) trained on spectral libraries can automate compound identification in UHPLC-MS datasets. For TLC-based studies, Bayesian inference models improve confidence intervals when replicate samples show variability . Always report detection limits and inter-lab reproducibility metrics to ensure cross-study comparability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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